Benzoic acid, 3-[[[4-[(2,4-dinitrophenyl)amino]phenoxy]acetyl]amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3-[[[4-[(2,4-dinitrophenyl)amino]phenoxy]acetyl]amino]- is a complex organic compound with the molecular formula C21H16N4O8 . This compound is characterized by the presence of a benzoic acid core, substituted with a 2,4-dinitrophenyl group and an amino group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[[[4-[(2,4-dinitrophenyl)amino]phenoxy]acetyl]amino]- typically involves multiple steps, starting with the nitration of phenol to introduce the 2,4-dinitrophenyl group. This is followed by the acylation of the phenol derivative to attach the acetyl group. The final step involves the coupling of the acylated phenol with benzoic acid under specific reaction conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[[[4-[(2,4-dinitrophenyl)amino]phenoxy]acetyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc or tin in dilute mineral acid are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
Benzoic acid, 3-[[[4-[(2,4-dinitrophenyl)amino]phenoxy]acetyl]amino]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of benzoic acid, 3-[[[4-[(2,4-dinitrophenyl)amino]phenoxy]acetyl]amino]- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitro groups can participate in redox reactions, while the amino groups can form hydrogen bonds with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-amino-: Similar in structure but lacks the dinitrophenyl group.
Benzoic acid, 4-amino-, methyl ester: Contains an amino group and a methyl ester group but differs in its overall structure
Uniqueness
Benzoic acid, 3-[[[4-[(2,4-dinitrophenyl)amino]phenoxy]acetyl]amino]- is unique due to the presence of both the dinitrophenyl and amino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
649774-12-9 |
---|---|
Molecular Formula |
C21H16N4O8 |
Molecular Weight |
452.4 g/mol |
IUPAC Name |
3-[[2-[4-(2,4-dinitroanilino)phenoxy]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C21H16N4O8/c26-20(23-15-3-1-2-13(10-15)21(27)28)12-33-17-7-4-14(5-8-17)22-18-9-6-16(24(29)30)11-19(18)25(31)32/h1-11,22H,12H2,(H,23,26)(H,27,28) |
InChI Key |
IOHNRFBAMBRPNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.